molecular formula C28H20Br2O3 B14373842 1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] CAS No. 90016-25-4

1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]

Cat. No.: B14373842
CAS No.: 90016-25-4
M. Wt: 564.3 g/mol
InChI Key: GDCHBPNXZZNDHO-UHFFFAOYSA-N
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Description

1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] is an organic compound with the molecular formula C28H20Br2O3 It is a derivative of ethanone, featuring two bromophenyl groups attached to a central oxydi(phenylene) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] typically involves the reaction of 4-bromobenzoyl chloride with 4,4’-oxydianiline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]
  • 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-fluorophenyl)ethan-1-one]
  • 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-methylphenyl)ethan-1-one]

Uniqueness

1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

CAS No.

90016-25-4

Molecular Formula

C28H20Br2O3

Molecular Weight

564.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[4-[4-[2-(4-bromophenyl)acetyl]phenoxy]phenyl]ethanone

InChI

InChI=1S/C28H20Br2O3/c29-23-9-1-19(2-10-23)17-27(31)21-5-13-25(14-6-21)33-26-15-7-22(8-16-26)28(32)18-20-3-11-24(30)12-4-20/h1-16H,17-18H2

InChI Key

GDCHBPNXZZNDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)CC4=CC=C(C=C4)Br)Br

Origin of Product

United States

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